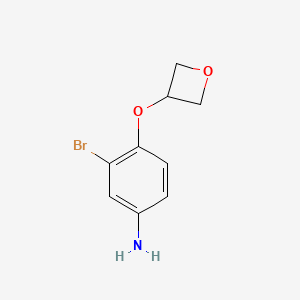
3-Bromo-4-(oxetan-3-yloxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(oxetan-3-yloxy)aniline is an organic compound characterized by the presence of a bromine atom, an oxetane ring, and an aniline group
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromoaniline with oxetane-3-ol under suitable conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(oxetan-3-yloxy)aniline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
Types of Reactions: 3-Bromo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while ring-opening reactions can produce linear or branched compounds.
科学研究应用
3-Bromo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The bromine atom and aniline group also contribute to the compound’s reactivity and potential biological activity.
相似化合物的比较
4-Bromoaniline: Similar in structure but lacks the oxetane ring.
3-Bromoaniline: Similar but without the oxetane substitution.
Oxetane Derivatives: Compounds with oxetane rings but different substituents.
Uniqueness: 3-Bromo-4-(oxetan-3-yloxy)aniline is unique due to the combination of the bromine atom, oxetane ring, and aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
3-Bromo-4-(oxetan-3-yloxy)aniline is an organic compound characterized by the presence of a bromo-substituted aniline moiety and an oxetane ring. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology. The compound's ability to interact with biological systems can be attributed to its functional groups, which may facilitate various biochemical interactions.
The biological activity of this compound is likely influenced by its structural components:
- Oxetane Ring : The oxetane moiety can undergo ring-opening reactions, which may enhance its reactivity and interaction with biological targets.
- Aniline Group : The aniline portion can participate in hydrogen bonding and π-π stacking interactions, potentially influencing enzyme activity and receptor binding.
Anticancer Potential
Studies on related compounds suggest that this compound could exhibit anticancer properties. Compounds featuring aniline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain aniline-based compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549, which are commonly used in cancer research.
Case Studies and Research Findings
- Antibacterial Activity : A study exploring the antibacterial properties of related oxetane-containing compounds found that they inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating promising antibacterial activity.
- Cytotoxicity Assays : In vitro assays assessing the cytotoxicity of similar aniline derivatives revealed IC50 values in the low micromolar range against various cancer cell lines. This suggests that this compound may also possess significant anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromoaniline | Bromo-substituted aniline | Antimicrobial, anticancer potential |
| 4-Chloro-2-(oxetan-3-yloxy)aniline | Chloro-substituted aniline with oxetane | Antimicrobial activity reported |
| 4-Nitroaniline | Nitro group instead of oxetane | Known for cytotoxic effects |
属性
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLXNMQABTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













